Acipimox (sodium)

Antilipolytic potency In vivo pharmacodynamics Niacin analogs

Acipimox (sodium), also known as K-9321 sodium (CAS 76958-97-9), is the sodium salt form of a 5-methylpyrazinecarboxylic acid 4-oxide derivative. It belongs to the niacin (nicotinic acid) analog class and functions as a GPR109A (HCAR2) receptor agonist that inhibits lipolysis in adipose tissue, thereby reducing circulating free fatty acids and hepatic VLDL production.

Molecular Formula C6H5N2NaO3
Molecular Weight 176.11 g/mol
Cat. No. B12403260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcipimox (sodium)
Molecular FormulaC6H5N2NaO3
Molecular Weight176.11 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+]
InChIInChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1
InChIKeyAPTVATQAOBWAAS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acipimox (Sodium) – A High-Potency Niacin-Derivative Antilipolytic Agent for Targeted Dyslipidemia Research and Modified-Release Formulation


Acipimox (sodium), also known as K-9321 sodium (CAS 76958-97-9), is the sodium salt form of a 5-methylpyrazinecarboxylic acid 4-oxide derivative. It belongs to the niacin (nicotinic acid) analog class and functions as a GPR109A (HCAR2) receptor agonist that inhibits lipolysis in adipose tissue, thereby reducing circulating free fatty acids and hepatic VLDL production [1]. Unlike the free acid form (CAS 51037-30-0), which is virtually water-insoluble, the sodium salt exhibits meaningfully improved aqueous solubility, directly enabling modified-release formulation strategies and simplified in vitro experimental workflows [2]. Acipimox is approved in Europe (trade name Olbetam) for hypertriglyceridemia and mixed hyperlipoproteinemia, and is distinguished from its parent compound niacin by a combination of higher in vivo antilipolytic potency per unit dose, preserved glucose homeostasis, and a markedly reduced flushing side-effect burden [3].

Why Acipimox Sodium Cannot Be Simply Interchanged with Generic Niacin or Free Acid Acipimox in Research and Formulation


Although niacin (nicotinic acid) and acipimox share the GPR109A molecular target, their pharmacological, metabolic, and formulation profiles diverge sharply in ways that preclude simple substitution. At equipotent lipid-lowering doses, niacin (3 g/day) significantly impairs glucose tolerance and elevates liver enzymes and uric acid, whereas acipimox (0.75 g/day) shows no deleterious effects on these parameters [1]. Furthermore, the free acid form of acipimox is poorly water-soluble, limiting its utility in aqueous experimental systems; the sodium salt form overcomes this limitation while also providing approximately 1.7-fold higher relative bioavailability from the distal small bowel, a critical advantage for modified-release formulation development [2]. Even among newer GPR109A agonists such as MK-6892 and GSK256073, acipimox sodium occupies a distinct pharmacological niche — it acts as a full, unbiased agonist with lower receptor potency that correlates with a reduced flushing liability, a differentiated signaling profile that cannot be mimicked by simply dose-adjusting niacin [3].

Acipimox Sodium Quantitative Differentiation Evidence: Direct Comparator Data vs Niacin, Free Acid Form, and Alternative GPR109A Agonists


Acipimox Exhibits 20-Fold Higher In Vivo Antilipolytic Potency Than Nicotinic Acid at Weight-Adjusted Doses

In a direct within-study comparison of antilipolytic activity in human subjects, acipimox was demonstrated to be approximately 20 times as potent as nicotinic acid (NA) on a weight basis. Three doses of each compound were tested, and a positive correlation between intensity and duration of antilipolytic effect was observed for acipimox but not for NA, indicating more predictable pharmacodynamics [1]. This 20-fold potency differential means that therapeutic antilipolytic effects can be achieved with substantially lower oral doses of acipimox (typical clinical dose 750 mg/day) compared with NA (typical clinical dose 3,000 mg/day), directly impacting pill burden and tolerability.

Antilipolytic potency In vivo pharmacodynamics Niacin analogs

Acipimox Preserves Glucose Tolerance Whereas Niacin Significantly Impairs It — Head-to-Head Crossover Trial Evidence

In an open crossover study of 31 non-diabetic hypertriglyceridemic patients, 6 weeks of acipimox treatment (0.75 g/day) produced no significant negative effects on glucose metabolism as measured by oral glucose tolerance test (OGTT). In contrast, nicotinic acid (3 g/day) significantly decreased late glucose tolerance and reduced the area under the glucose curve (P < 0.05 for the between-treatment difference) [1]. This differential metabolic impact is critical because niacin's diabetogenic effect is a well-documented limitation that restricts its use in patients with insulin resistance, metabolic syndrome, or prediabetes — populations that frequently overlap with hypertriglyceridemia. Additionally, no effects on liver enzymes or uric acid were observed with acipimox, whereas such effects are commonly reported with niacin [1].

Glucose metabolism Metabolic safety Diabetes risk Niacin comparison

Acipimox Sodium Salt Provides 1.7-Fold Higher Distal Small Bowel Bioavailability vs Free Acid Form — Direct Human Regional Absorption Study

In a direct three-way crossover study in healthy volunteers comparing immediate-release capsules and regional drug delivery to the distal small bowel (DSB) and colon, the sodium salt form of acipimox demonstrated substantially superior bioavailability from the DSB compared with the free acid form. Following DSB administration, the relative bioavailability was approximately 52% for the sodium salt form versus 30% for the free acid form [1]. The study also established that absorption from the DSB was limited by solubility for the free acid form, whereas the sodium salt form — which has measurably higher aqueous solubility — partially overcomes this limitation. Colonic absorption was further reduced for both forms, being limited by permeability [1]. This data directly informed the formulation strategy for a modified-release (MR) product targeting improved treatment of type II diabetes with dyslipidemia.

Sodium salt formulation Regional bioavailability Modified release Formulation selection

Acipimox Is a Full GPR109A Agonist with 20–50-Fold Lower Receptor Potency Than Niacin — Pharmacological Basis for Reduced Flushing Liability

Functional pharmacological profiling reveals that acipimox is a full agonist at GPR109A but with markedly lower receptor-level potency than niacin. In cAMP inhibition assays using hHM74b (GPR109A)-expressing cells, the EC50 of nicotinic acid was 128 ± 18 nM, whereas acipimox exhibited an EC50 of 4,350 ± 937 nM — approximately 34-fold lower potency [1]. A more recent study confirmed this relationship with EC50 values of 0.06–0.25 μM for niacin versus 2.6–6 μM for acipimox [2]. Cryo-EM structural studies demonstrate that both compounds bind the same orthosteric pocket with ionic interactions at R1113.36, but acipimox's pyrazine-N-oxide scaffold engages a subtly different hydrogen-bonding network [3]. Critically, Nature Communications (2024) further shows that acipimox behaves as a full agonist in G-protein dissociation, cAMP response, and β-arrestin recruitment assays, but with lower potency than niacin in all three pathways — a uniform, unbiased efficacy profile that contrasts with biased agonists like MK-6892 and GSK256073, which show enhanced G-protein coupling but differential β-arrestin engagement [3]. This lower and unbiased receptor potency is mechanistically linked to the reduced cutaneous flushing response, as flushing is driven by acute, high-potency GPR109A-mediated prostaglandin D2 release in dermal Langerhans cells.

GPR109A pharmacology Receptor potency Biased agonism Flushing mechanism

Acipimox Achieves 54% Triglyceride Reduction as Second-Line Agent After Fibrate/Statin Failure — Clinical Evidence for Treatment-Resistant Populations

In a clinical study of 32 patients with hypertriglyceridemia, excessive hypertriglyceridemia, or combined hyperlipidemia in whom first-line treatment with bezafibrate (or statins in combined hyperlipidemia) had failed, 6 months of acipimox treatment produced a significant 54% decrease in triglyceride levels, a 23% decrease in total cholesterol, and a 12% increase in HDL-cholesterol [1]. Of 32 enrolled patients, 22 (69%) completed 6 months of treatment with no side effects, and acipimox was noted to be much better tolerated than nicotinic acid [1]. This contrasts with a separate head-to-head comparison where bezafibrate (400 mg/day) demonstrated superior triglyceride reduction vs acipimox (500 mg/day) in treatment-naïve diabetic patients (−37% vs −15% for TG; both produced 14% total cholesterol reduction) [2]. The key differentiation is that acipimox retained substantial efficacy in the bezafibrate/statin-failure population, where alternative mechanisms are needed.

Second-line therapy Fibrate failure Statin failure Refractory hypertriglyceridemia

Optimal Research and Industrial Application Scenarios for Acipimox Sodium Based on Verified Differentiation Evidence


Modified-Release Formulation Development Targeting Distal Small Bowel and Colonic Delivery

The demonstrated 1.7-fold higher relative bioavailability of acipimox sodium salt (52%) versus the free acid form (30%) from the distal small bowel [1] makes the sodium salt the essential starting material for any modified-release (MR) or extended-release (ER) formulation program. Industrial formulators developing once-daily or gastro-retentive acipimox products must procure the sodium salt rather than the free acid to achieve therapeutic plasma levels from the distal gastrointestinal tract, where solubility-limited absorption of the free acid would otherwise compromise product performance [1].

Metabolic Research Requiring GPR109A Activation Without Glucose Homeostasis Confounding

In preclinical models of insulin resistance, metabolic syndrome, or type 2 diabetes where hypertriglyceridemia is present, niacin's well-documented impairment of glucose tolerance (P < 0.05 vs acipimox) introduces a major confounding variable [2]. Acipimox sodium enables clean interrogation of GPR109A-mediated antilipolytic and insulin-sensitizing effects without the diabetogenic 'noise' that complicates interpretation of niacin studies. This is particularly relevant for euglycemic-hyperinsulinemic clamp studies, where acipimox has been shown to improve insulin sensitivity (mean change in M-value +2.31 vs −0.21 mg/kg LBM/min for placebo, P = 0.04) [3].

GPR109A Signaling Bias Characterization and Reference Agonist Use in Screening Cascades

Unlike the newer GPR109A agonists MK-6892 and GSK256073, which exhibit G-protein signaling bias with differential β-arrestin recruitment, acipimox functions as a full, unbiased agonist across G-protein dissociation, cAMP inhibition, and β-arrestin recruitment pathways, albeit with uniformly lower receptor potency [4]. This unbiased pharmacological profile makes acipimox sodium the appropriate reference agonist for: (i) high-throughput screening campaigns where signaling bias detection is the primary endpoint; (ii) cryo-EM structural biology studies of GPR109A in its native, non-biased active conformation (acipimox-bound structure resolved at 3.23 Å resolution) [4]; and (iii) in vitro functional assays requiring a full-efficacy, low-potency control that does not saturate downstream signaling readouts.

Rescue Therapy Research in Fibrate/Statin-Resistant Hypertriglyceridemia Models

The clinical observation that acipimox achieves a 54% reduction in triglycerides in patients who failed first-line bezafibrate or statin therapy [5] supports its use as a mechanistically distinct intervention in preclinical models of drug-resistant dyslipidemia. Researchers investigating add-on or sequential lipid-lowering strategies — particularly those studying the transition from PPARα-mediated to GPR109A-mediated triglyceride control — should select acipimox sodium for in vivo protocols where prior fibrate exposure has been modeled, as the compound's antilipolytic mechanism operates independently of the PPARα pathway and is not subject to the same resistance mechanisms [5].

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